The compound "2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester" represents a class of chemicals with potential applications in various fields due to its structural complexity and functional groups. The presence of an aminoethoxy group and a pyridine ring suggests that this compound could exhibit interesting biological activities. The synthesis of related compounds has been explored in the literature, with a focus on their potential antibacterial properties and chemical synthesis methods.
Applications in Various Fields
The structural features of the compound suggest its potential utility in the pharmaceutical industry, particularly as an antibacterial agent. The synthesis of related compounds, such as those described in the first paper, indicates that the manipulation of the chemical structure can lead to the development of new drugs with specific antibacterial properties1. Additionally, the detailed synthesis method provided in the second paper for a related compound, ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE, highlights the importance of such synthetic routes in the preparation of complex organic molecules that could serve as key intermediates or final products in pharmaceutical applications2.
Related Compounds
Amlodipine Besylate
Compound Description: Amlodipine Besylate (AMB) is the benzenesulfonate salt of the target compound, 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester. It is a widely used calcium channel blocker known for its antihypertensive and antianginal properties. [, , ]
Relevance: Amlodipine Besylate is directly derived from the target compound by forming a salt with benzenesulfonic acid. This salt formation enhances the pharmaceutical properties of the parent compound, making it more suitable for drug formulation and administration. The core structure of the dihydropyridine ring with the substituted phenyl ring at the 4-position remains consistent in both molecules, contributing to their shared pharmacological activity. [, , ]
Compound Description: This compound is identified as an impurity in the bulk drug Felodipine. []
Relevance: This compound shares the core structure of 1,4-dihydropyridine with 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester. The key difference lies in the substitution pattern on the phenyl ring at the 4-position. While the target compound has a 2-chlorophenyl substituent, this impurity has a 2,3-dichlorophenyl group. This structural similarity suggests a potential relationship in their synthesis or metabolic pathways. []
Compound Description: This compound is also identified as an impurity during the synthesis of Felodipine. []
Relevance: This impurity shares the 1,4-dihydropyridine core and the 2,3-dichlorophenyl substituent at the 4-position with Felodipine. Unlike the previous impurity, it possesses diethyl esters at both the 3- and 5-positions of the dihydropyridine ring, making it structurally closer to Felodipine than the previous two impurities. The consistent presence of these related compounds highlights the challenges in controlling impurity profiles during drug development. []
Compound Description: This compound is an antihypertensive drug. It undergoes extensive metabolism, including aromatization, hydrolysis of its ester groups, and oxidation. []
Relevance: The compound shares the core 1,4-dihydropyridine scaffold with 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester. Both possess a phenyl ring at the 4-position, although the substitution differs with a trifluoromethyl group in this compound and a chlorine atom in the target. The shared dihydropyridine motif and presence of a substituted phenyl ring highlight common structural features within a class of antihypertensive agents. []
Compound Description: This compound is a metabolite of the antihypertensive drug 1,4-dihydro-2,6-dimethyl-4-(2-trifluoromethylphenyl)-3,5-pyridinedicarboxylic acid diethyl ester. It is formed through the hydrolysis of both ester groups of the parent compound. []
Relevance: This metabolite provides insights into the metabolic pathway of a structurally similar compound to the target molecule. While not directly related, the presence of a dihydropyridine ring with a trifluoromethylphenyl substituent in the parent compound draws a connection to the structural features observed in 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester. []
Compound Description: These compounds are metabolites formed during the breakdown of the antihypertensive drug 1,4-dihydro-2,6-dimethyl-4-(2-trifluoromethylphenyl)-3,5-pyridinedicarboxylic acid diethyl ester. They represent intermediate stages in the hydrolysis of the parent compound's ester groups. []
Relevance: While not directly structurally related to 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester, these metabolites, alongside the parent compound and its other metabolites, highlight the metabolic lability of ester functionalities in these types of molecules. This information can be valuable in understanding the potential metabolism of structurally related dihydropyridines, including the target compound. []
Compound Description: This compound is a metabolite of the antihypertensive drug 1,4-dihydro-2,6-dimethyl-4-(2-trifluoromethylphenyl)-3,5-pyridinedicarboxylic acid diethyl ester, formed through a combination of oxidation and cyclization reactions. []
Relevance: Although structurally dissimilar to the target compound, this metabolite emphasizes the potential for metabolic transformations in dihydropyridine derivatives. The formation of a lactone ring through the oxidation of a methyl group and subsequent cyclization highlights potential metabolic pathways that could be relevant when considering the metabolism of similar compounds, including 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester. []
Compound Description: ATI22-107 is a novel dual pharmacophore compound designed to act as both a cardiac phosphodiesterase (PDE-III) inhibitor and an L-type calcium channel (LTCC) antagonist. This dual action is intended to provide inotropic support while minimizing calcium overload and associated risks. []
Relevance: ATI22-107 shares a striking structural similarity with 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester. The core 1,4-dihydropyridine ring with a 2-chlorophenyl substituent at the 4-position is identical in both molecules. The key difference lies in the substituent at the 5-position of the dihydropyridine ring. While the target compound has an ethyl ester, ATI22-107 has a dimethyl ester. Additionally, ATI22-107 incorporates a more extensive side chain extending from the 2-position, contributing to its interactions with both PDE-III and LTCC. This structural similarity highlights how modifications to the substituents on the dihydropyridine ring can fine-tune pharmacological activity and target selectivity. []
Compound Description: This compound is a 1,4-dihydropyridine derivative investigated for its hepatoprotective effects in a rat model of tetrachloromethane-induced acute liver damage. It demonstrated promising results in reducing liver enzyme levels and improving liver function. []
Relevance: This compound belongs to the same 1,4-dihydropyridine class as 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester, though with different substituents on the dihydropyridine core. This research highlights the potential of exploring structurally related dihydropyridines for various therapeutic applications, including liver protection. []
Classification
Amlodipine besylate is classified as a dihydropyridine calcium channel blocker. It is often utilized in clinical settings for managing cardiovascular diseases due to its ability to lower blood pressure and reduce the workload on the heart.
Synthesis Analysis
The synthesis of 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester involves several key steps:
Starting Materials: The synthesis typically begins with the condensation of a suitable pyridine derivative with an aminoethoxy compound.
Reagents: Common reagents include ethyl esters and chlorinated aromatic compounds, which facilitate the formation of the desired pyridine structure.
Reaction Conditions: The reactions are often carried out under controlled temperatures and pH levels to optimize yield and purity.
Isolation and Purification: After synthesis, the product is usually purified through crystallization or chromatography techniques to achieve high purity levels.
For instance, one method involves condensing (Z)-methyl 2-(2-chlorobenzylidene)-3-oxobutanoate with ethyl 3-amino-4-[2-(phthalimido)ethoxy]crotonate, followed by isolation of the resultant compound.
Molecular Structure Analysis
The molecular structure of 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester can be described as follows:
Molecular Formula: C20H26ClN2O5
Molecular Weight: Approximately 410.89 g/mol
Structural Features:
Contains a pyridine ring with two carboxylic acid groups.
An ethyl ester group contributes to its lipophilicity.
The presence of a chlorophenyl group enhances its pharmacological activity.
The three-dimensional conformation of the molecule plays a crucial role in its interaction with calcium channels in cardiac tissues.
Chemical Reactions Analysis
Amlodipine besylate participates in various chemical reactions:
Hydrolysis: The ester bond can undergo hydrolysis in aqueous environments, leading to the formation of the corresponding carboxylic acid.
Degradation: Under acidic or basic conditions, amlodipine may degrade into various metabolites, which can affect its therapeutic efficacy.
Complexation: The compound can form complexes with other pharmaceutical agents or excipients during formulation processes.
These reactions are essential for understanding the stability and bioavailability of amlodipine in clinical applications.
Mechanism of Action
The mechanism of action of 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester primarily involves:
Calcium Channel Blockade: Amlodipine selectively inhibits L-type calcium channels in vascular smooth muscle and cardiac tissue.
Vasodilation: By blocking calcium influx, it induces relaxation of vascular smooth muscles, leading to decreased peripheral resistance and lowered blood pressure.
Cardiac Effects: It also reduces myocardial oxygen demand by decreasing heart rate and contractility.
This dual action makes it effective for treating conditions like hypertension and angina pectoris.
Physical and Chemical Properties Analysis
The physical and chemical properties of amlodipine besylate include:
Appearance: Typically appears as a white to off-white crystalline powder.
Solubility: Soluble in water and organic solvents like methanol and ethanol; low solubility in non-polar solvents.
Stability: Stable under normal conditions but sensitive to light and moisture.
Melting Point: Approximately 150°C.
These properties influence its formulation into various dosage forms such as tablets or injectables.
Applications
Amlodipine besylate is widely used in clinical practice for:
Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.
Angina Treatment: Reduces frequency and severity of angina attacks by improving coronary blood flow.
Combination Therapy: Often used in combination with other antihypertensive agents for enhanced therapeutic effects.
Research continues into its efficacy in treating other cardiovascular conditions and potential benefits in non-cardiovascular diseases due to its vasodilatory properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.